![molecular formula C16H20N4O5S B2762538 Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-81-0](/img/structure/B2762538.png)
Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
“Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. The compound also includes a benzoyl group (a type of carbonyl group) and a methoxy group (an ether functional group).
Scientific Research Applications
Cyclization and Pharmacological Properties
Research has explored the cyclization of compounds related to Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate, specifically focusing on 4-methyl-4 H -1,2,4-triazole-3-thiol and its derivatives. This cyclization process led to the formation of various derivatives, such as 4 H -1,2,4-triazole-3(2 H )-thione and 2-amino-1,3,4-thiadiazole. These compounds were then pharmacologically investigated to determine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
Synthesis and Biological Activities of Triazoloquinazolines
The synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines, which share structural similarities with the compound , were studied. These novel compounds, containing benzenesulfonamide moieties, demonstrated good antipyretic and anti-inflammatory activities (Ghorab et al., 2010).
Structural Analysis and Synthesis Techniques
In-depth structural analysis and synthesis techniques have been applied to compounds structurally related to Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate. This includes the synthesis and X-ray structure analysis of similar compounds, aiding in understanding the molecular structure and potential reactivity of such compounds (Chan et al., 1977).
Antioxidant Activity of Triazol-5-one Derivatives
Research into the antioxidant activity of 4,5-dihydro-1 H -1,2,4-triazol-5-one derivatives, which are chemically akin to the compound , has been conducted. This study assessed the in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, comparing these activities with standard antioxidants (Yüksek et al., 2015).
Inhibitory Activity of Thiazol-4-yl Derivatives
The synthesis and testing of methyl [6-(2-aminothiazol-4-yl)-3-oxo-l,4-benzoxazin-2yl]acetates, which are structurally related to the compound of interest, were conducted for their inhibitory activity against COX-2 and 5-LOX. Some compounds exhibited notable 5-LOX inhibitory activity, indicating potential for pharmacological applications (Reddy & Rao, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that the compound contains a triazole ring, which is known to interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and π-π stacking .
Biochemical Pathways
For instance, thiazole derivatives have been found to exhibit diverse biological activities, affecting multiple biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-20-13(18-19-16(20)26-9-14(21)25-4)8-17-15(22)10-5-6-11(23-2)12(7-10)24-3/h5-7H,8-9H2,1-4H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCQILOGRPKOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>57.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
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